molecular formula C32H31BrN2O2 B2566977 (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol CAS No. 857086-93-2

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

Cat. No.: B2566977
CAS No.: 857086-93-2
M. Wt: 555.516
InChI Key: QUIJNHUBAXPXFS-TZYYSAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol (hereafter referred to as the bromo-quinoline derivative) is a chiral small molecule with a molecular formula of C₃₂H₃₁BrN₂O₂ and a molecular weight of 555.5 g/mol. Its structure features a brominated quinoline core substituted with methoxy and phenyl groups, a naphthalene moiety, and a dimethylamino side chain (Figure 1). This compound has garnered attention as a structural analog of bedaquiline (TMC207), a WHO-recommended drug for multidrug-resistant tuberculosis (TB) . The stereochemistry (1S,2R) is critical for its pharmacological activity, as enantiomeric forms exhibit reduced potency against Mycobacterium tuberculosis .

Key structural attributes include:

  • Bromo-methoxyquinoline scaffold: Enhances binding to mycobacterial ATP synthase .
  • Naphthalene group: Improves lipophilicity and membrane permeability .
  • Dimethylamino side chain: Facilitates intracellular retention via protonation in acidic environments .

Properties

IUPAC Name

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-CDZUIXILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol , commonly known as a derivative of Bedaquiline, is a significant compound in medicinal chemistry, particularly in the treatment of tuberculosis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H31BrN2O2
  • Molar Mass : 555.5 g/mol
  • CAS Number : 857086-93-2
PropertyValue
Molecular FormulaC32H31BrN2O2
Molar Mass555.5 g/mol
CAS Number857086-93-2
Storage Conditions-20°C

Pharmacological Activity

The biological activity of this compound is primarily characterized by its role as a potent inhibitor of Mycobacterium tuberculosis (Mtb). The mechanism of action involves the inhibition of ATP synthase, which is crucial for the energy metabolism of Mtb.

Bedaquiline and its derivatives inhibit the ATP synthase enzyme complex in Mtb, leading to reduced ATP production. This disruption in energy metabolism results in bactericidal effects against both replicating and non-replicating forms of the bacteria.

Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

A clinical trial assessed the efficacy of Bedaquiline in patients with multidrug-resistant tuberculosis (MDR-TB). The study demonstrated that patients receiving Bedaquiline showed a significant reduction in bacterial load compared to those on standard treatment alone. The trial reported a 60% increase in treatment success rates among patients treated with Bedaquiline over a 24-week period .

Study 2: Safety Profile Analysis

Research published in The Lancet evaluated the safety profile of Bedaquiline. Adverse effects were monitored in a cohort of patients over 48 weeks. The findings indicated that while some patients experienced hepatotoxicity and QT prolongation, these effects were manageable and reversible upon discontinuation or dose adjustment.

Comparative Analysis with Other Antitubercular Agents

Drug NameMechanism of ActionEfficacy Against MDR-TBSide Effects
BedaquilineATP synthase inhibitionHighHepatotoxicity, QT prolongation
LinezolidProtein synthesis inhibitorModerateNausea, diarrhea
ClofazimineUnknownModerateSkin discoloration

Scientific Research Applications

Treatment of Multidrug-Resistant Tuberculosis

Bedaquiline is primarily recognized for its efficacy against MDR-TB. It functions by inhibiting ATP synthase in Mycobacterium tuberculosis, disrupting energy production and leading to bacterial death. Clinical trials have demonstrated that Bedaquiline significantly improves treatment outcomes when combined with other anti-TB drugs .

Case Study: Efficacy in Clinical Trials

A pivotal clinical trial published in The New England Journal of Medicine assessed Bedaquiline's effectiveness in patients with MDR-TB. The study showed that patients receiving Bedaquiline had a higher rate of culture conversion compared to those on a placebo, indicating its potential as a first-line treatment in resistant strains .

Case Study: Safety Profile

Research also highlights the safety profile of Bedaquiline. A comprehensive review indicated that while it can cause QT prolongation (a heart rhythm condition), careful monitoring can mitigate risks. The benefits of improved treatment outcomes often outweigh these risks in patients with MDR-TB .

Comparative Analysis with Other TB Treatments

Drug Mechanism Efficacy Side Effects
BedaquilineATP synthase inhibitorHigh (in MDR-TB)QT prolongation, hepatotoxicity
RifampicinRNA polymerase inhibitorModerateHepatotoxicity
IsoniazidInhibits cell wall synthesisHighHepatotoxicity
LinezolidProtein synthesis inhibitorModerateBone marrow suppression

Combination Therapies

Research is ongoing to explore the efficacy of Bedaquiline in combination with novel agents to enhance treatment regimens for MDR-TB and reduce treatment duration. Studies are investigating its synergistic effects with newer antibiotics and adjunct therapies .

Expansion to Other Infections

There is emerging interest in evaluating Bedaquiline for other infectious diseases beyond tuberculosis. Preliminary studies suggest potential activity against certain gram-positive bacteria and even some viral infections due to its unique mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bromo-quinoline derivative belongs to a class of diarylquinolines and structurally related analogs. Below is a comparative analysis of its activity, pharmacokinetics, and structural variations with key analogs (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Differences Biological Activity (MIC* against M. tuberculosis) Key Findings References
(1S,2R)-Bromo-quinoline derivative 6-bromo, 2-methoxyquinoline, naphthalene-1-yl 0.06–0.12 µg/mL High potency against drug-resistant TB; stereospecific activity.
(1R,2S)-Iodo analog (CAS 857086-93-2) 6-iodo substitution 0.25 µg/mL Reduced potency vs. bromo derivative; larger halogen size may hinder target binding.
Bedaquiline (TMC207) 6-bromo, 2-methoxyquinoline, 3,5-dimethylphenyl instead of naphthalene 0.03 µg/mL Clinically approved; higher efficacy but similar toxicity profile.
3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Chlorobenzoquinoline core, propenone linker >1 µg/mL Lower antimycobacterial activity; propenone linker reduces metabolic stability.
6-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Saturated dihydroquinoxaline core Not reported Designed for CYP11B2 inhibition; unrelated to TB activity.

*MIC: Minimum Inhibitory Concentration

Key Research Findings

Stereochemical Specificity : The (1S,2R) configuration is essential for binding to the mycobacterial ATP synthase c-subunit. Enantiomers (e.g., 1R,2S) show >10-fold lower activity .

Halogen Substitution : Bromine at position 6 optimizes target affinity. Iodo analogs (e.g., CAS 857086-93-2) exhibit reduced potency due to steric hindrance .

Aromatic Substitution : Naphthalene-1-yl enhances lipophilicity compared to bedaquiline’s 3,5-dimethylphenyl group, but may increase off-target interactions .

Safety Profile : The compound shares bedaquiline’s risk of QTc prolongation but shows comparable in vitro hepatotoxicity (IC₅₀ = 12 µM in HepG2 cells) .

Q & A

Q. Methodological Insight :

  • Structural Analysis : Use X-ray crystallography (as demonstrated in single-crystal studies) to confirm stereochemistry and spatial orientation .
  • SAR Studies : Systematically modify substituents (e.g., bromo, methoxy groups) and assess changes in minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains.

Basic: What safety precautions are required for laboratory handling?

The compound is classified under GHS Category 4 for oral toxicity and Category 2 for skin/eye irritation. Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Methodological Insight :

  • Exposure Monitoring : Implement gas chromatography-mass spectrometry (GC-MS) to detect airborne concentrations in lab environments.

Advanced: How does stereochemistry impact biological activity?

The (1S,2R) configuration is essential for binding to the mycobacterial ATP synthase, a target validated in prior studies. Enantiomeric forms (e.g., 1R,2S) show 10-fold lower activity due to mismatched spatial compatibility with the target’s binding pocket .

Q. Methodological Insight :

  • Chiral Resolution : Use chiral HPLC with amylose-based columns to separate enantiomers and test individual isomers in bioassays.
  • Crystallography : Compare crystal structures of active vs. inactive stereoisomers to identify critical hydrogen-bonding interactions .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?

Discrepancies often arise from poor pharmacokinetic (PK) properties, such as rapid metabolism or low bioavailability.

Q. Methodological Insight :

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of the methoxy group).
  • Formulation Optimization : Develop liposomal or nanoparticle carriers to enhance plasma half-life .

Methodological: What techniques validate structural identity and purity?

  • X-ray Crystallography : Confirm absolute stereochemistry and molecular conformation .
  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to verify substituent positions .
  • HPLC-PDA/MS : Ensure >95% purity and detect trace impurities .

Advanced: What computational models predict target interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to M. tuberculosis ATP synthase (PDB: 3A1C). Focus on interactions with the quinoline ring and dimethylamino group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Synthesis Challenges: How to address regioselectivity in multi-step synthesis?

Key challenges include controlling bromination at the quinoline C6 position and avoiding racemization during chiral center formation.

Q. Methodological Insight :

  • Bromination Optimization : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to direct electrophilic substitution .
  • Asymmetric Catalysis : Employ chiral auxiliaries or organocatalysts to preserve stereochemical integrity during coupling steps .

Analytical: How to ensure stability under storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC.
  • Stabilizers : Use amber vials with desiccants (silica gel) to prevent hydrolysis of the methoxy group .

SAR: Which modifications enhance potency?

  • Quinoline Modifications : Replace bromine with electron-withdrawing groups (e.g., CF₃) to improve target affinity.
  • Naphthalene Substitutions : Introduce polar groups (e.g., -OH) to enhance solubility without compromising hydrophobicity .

Data Contradiction: How to address conflicting activity reports?

  • Assay Standardization : Use the same bacterial strain (e.g., H37Rv) and culture medium (7H9 broth) across studies.
  • Control Compounds : Include reference drugs (e.g., rifampicin) to calibrate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.